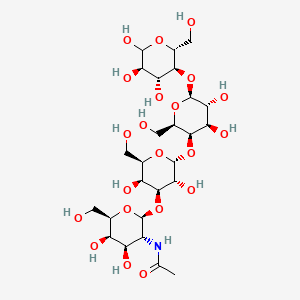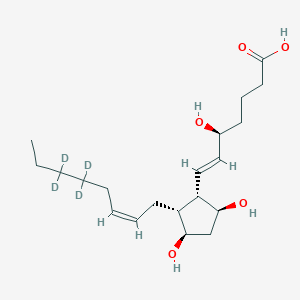
iPF2alpha-VI-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of iPF2alpha-VI-d4 involves the non-enzymatic oxidation of polyunsaturated fatty acids, particularly arachidonic acid . This process can be induced by oxidative stress inducers such as tert-butyl hydroperoxide or doxorubicin . The compound is often synthesized in laboratory settings using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards .
Industrial Production Methods
Industrial production of this compound is typically carried out by specialized chemical companies. The compound is synthesized in bulk and purified to high standards, often exceeding 95% purity . The production process involves stringent quality control measures to ensure consistency and reliability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
iPF2alpha-VI-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for its role as a biomarker in oxidative stress studies.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include tert-butyl hydroperoxide and doxorubicin . The reactions are typically carried out under controlled laboratory conditions using LC-MS/MS for precise measurement and analysis .
Major Products Formed
The major products formed from the reactions of this compound are various isoprostanes, which are stable markers of lipid peroxidation . These products are used to assess oxidative damage in biological systems .
Wissenschaftliche Forschungsanwendungen
iPF2alpha-VI-d4 has a wide range of scientific research applications:
Wirkmechanismus
iPF2alpha-VI-d4 exerts its effects through the non-enzymatic oxidation of polyunsaturated fatty acids, leading to the formation of isoprostanes . These isoprostanes act as biomarkers for oxidative stress, indicating the extent of lipid peroxidation in biological systems . The molecular targets and pathways involved include the reactive oxygen species (ROS) pathways and lipid peroxidation mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8,12-iso-iPF2alpha-VI: The non-deuterated form of iPF2alpha-VI-d4, also used as a biomarker for oxidative stress.
iPF2alpha-III: Another isoprostane used in oxidative stress studies.
Prostaglandin F2alpha: A related compound involved in various physiological processes.
Uniqueness
This compound is unique due to its deuterated form, which provides enhanced stability and precision in analytical measurements . This makes it particularly valuable in research settings where accurate quantification of oxidative stress markers is essential .
Eigenschaften
Molekularformel |
C20H34O5 |
|---|---|
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
(E,5S)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(Z)-5,5,6,6-tetradeuteriooct-2-enyl]cyclopentyl]-5-hydroxyhept-6-enoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-4-5-6-7-10-16-17(19(23)14-18(16)22)13-12-15(21)9-8-11-20(24)25/h6-7,12-13,15-19,21-23H,2-5,8-11,14H2,1H3,(H,24,25)/b7-6-,13-12+/t15-,16+,17-,18+,19-/m0/s1/i3D2,4D2 |
InChI-Schlüssel |
RZCPXIZGLPAGEV-NJRWSKLTSA-N |
Isomerische SMILES |
[2H]C([2H])(CC)C([2H])([2H])C/C=C\C[C@H]1[C@@H](C[C@@H]([C@H]1/C=C/[C@H](CCCC(=O)O)O)O)O |
Kanonische SMILES |
CCCCCC=CCC1C(CC(C1C=CC(CCCC(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5,6-trimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B13819192.png)
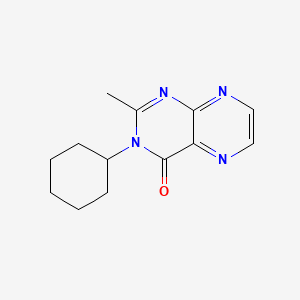
![Acetamide,2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-[2-(2-nitrophenyl)diazenyl]-](/img/structure/B13819210.png)
![4-[[Amino(methylsulfanyl)methylidene]amino]benzoic acid](/img/structure/B13819215.png)
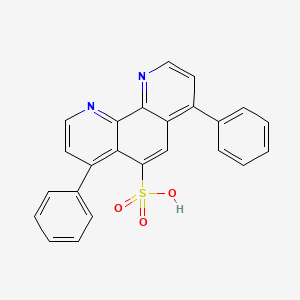

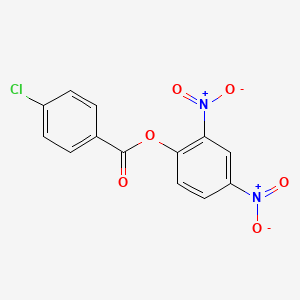
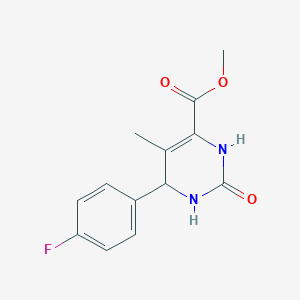
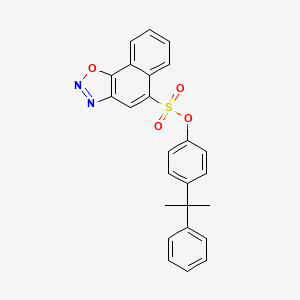

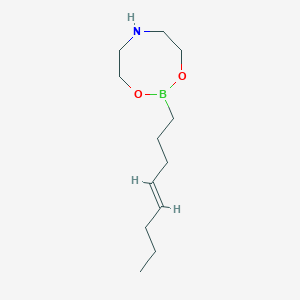
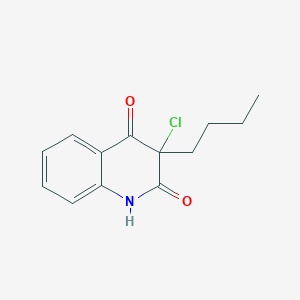
![N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide](/img/structure/B13819259.png)
